
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring, a chloromethylene group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chloromethylene Group: This step involves the chlorination of a methylene group adjacent to the pyrrole ring, often using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloromethylene group to a methylene group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethylene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Methylene derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its chloromethylene group can form covalent bonds with nucleophilic sites in proteins, leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-acetic acid, 4-(methoxycarbonyl)-, methyl ester: Similar structure but lacks the chloromethylene group.
1H-Pyrrole-3-acetic acid, 5-formyl-4-(methoxycarbonyl)-, methyl ester: Contains a formyl group instead of a chloromethylene group.
Uniqueness
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to the presence of the chloromethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO5 |
|---|---|
Molecular Weight |
259.64 g/mol |
IUPAC Name |
methyl (2Z)-2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO5/c1-16-7(13)3-5-8(10(15)17-2)6(4-11)12-9(5)14/h4H,3H2,1-2H3,(H,12,14)/b6-4- |
InChI Key |
GEJYAMIEIPBURJ-XQRVVYSFSA-N |
Isomeric SMILES |
COC(=O)CC1=C(/C(=C/Cl)/NC1=O)C(=O)OC |
Canonical SMILES |
COC(=O)CC1=C(C(=CCl)NC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


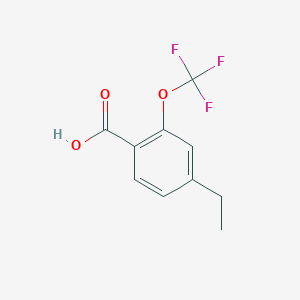
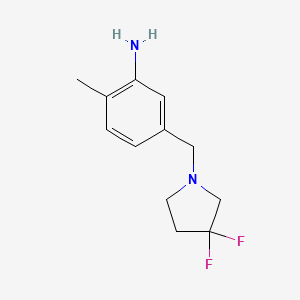
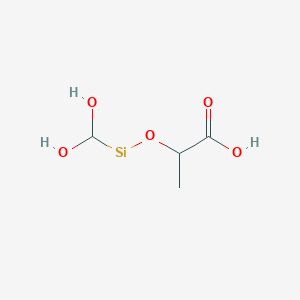
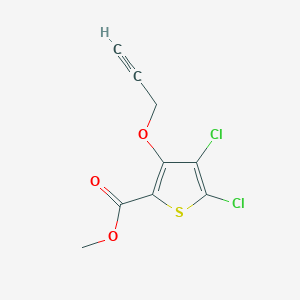
![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
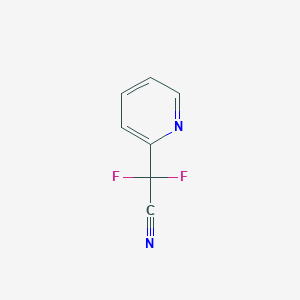
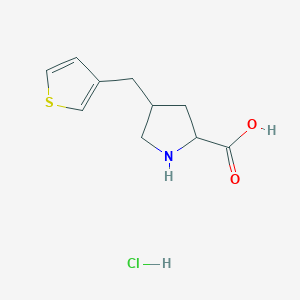

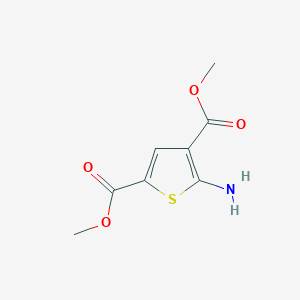
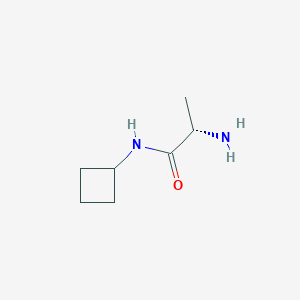
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
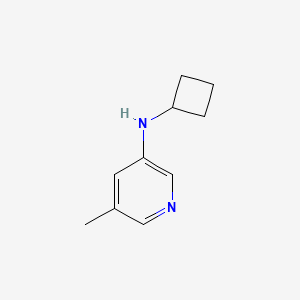
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
